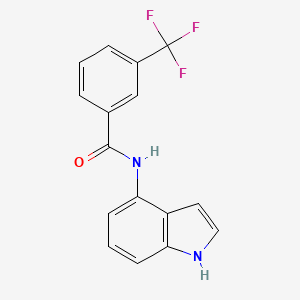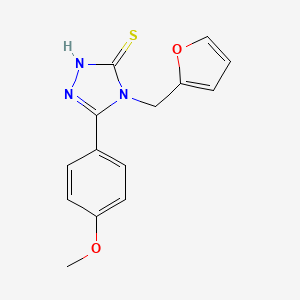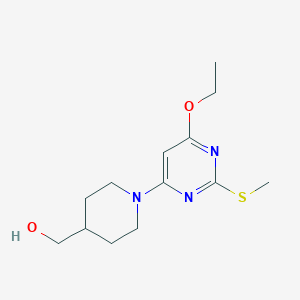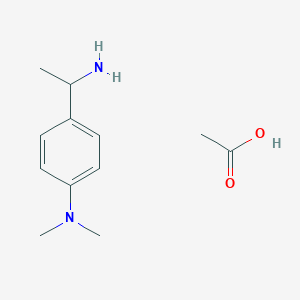
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide, also known as GW-1929, is a synthetic agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Mécanisme D'action
PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to glucose and lipid metabolism, inflammation, and cell differentiation. N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide binds to PPARγ and induces a conformational change that allows it to recruit coactivators and initiate gene transcription.
Biochemical and Physiological Effects:
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects in various cell types and animal models. These include:
- Improving insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells
- Reducing inflammation in macrophages and adipose tissue
- Inhibiting cancer cell growth and inducing apoptosis in cancer cells
- Promoting adipocyte differentiation and lipid accumulation in adipose tissue
- Regulating lipid metabolism and reducing triglyceride levels in the liver
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has several advantages as a research tool, including its high potency and selectivity for PPARγ, as well as its ability to activate the receptor in a dose-dependent manner. However, it also has some limitations, such as potential off-target effects and the need for careful controls to ensure specificity of the observed effects.
Orientations Futures
There are several potential future directions for research on N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide and PPARγ agonists, including:
- Investigating the role of PPARγ in other diseases, such as neurodegenerative disorders and cardiovascular disease
- Developing more selective and potent PPARγ agonists with fewer off-target effects
- Exploring the potential of PPARγ agonists as combination therapies with other drugs for diabetes, obesity, and cancer
- Investigating the effects of long-term PPARγ activation on health outcomes and potential side effects.
Méthodes De Synthèse
The synthesis of N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide involves the reaction of 4-bromo-1H-indole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has been widely used in scientific research to investigate the role of PPARγ in various physiological processes. Studies have shown that activation of PPARγ by N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth.
Propriétés
IUPAC Name |
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)11-4-1-3-10(9-11)15(22)21-14-6-2-5-13-12(14)7-8-20-13/h1-9,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDHMBNCPFNXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B2986745.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2986747.png)
![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)

![Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2986753.png)
![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)
![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)


